3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
Description
3,4-Dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 2-methyl group at position 2 and a 3,4-dimethylbenzamide moiety at position 3. The pyrido-pyrimidine scaffold is a fused bicyclic system known for its planar aromaticity, which facilitates π-π stacking interactions in biological systems or crystal lattices .
Properties
IUPAC Name |
3,4-dimethyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-7-8-14(10-12(11)2)17(22)20-16-13(3)19-15-6-4-5-9-21(15)18(16)23/h4-10H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBQROYIGWVZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and an aldehyde, under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, where the pyrido[1,2-a]pyrimidine core is reacted with a benzoyl chloride derivative in the presence of a base like triethylamine.
Methylation: The final step involves the methylation of the compound at specific positions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Chemical Reactions
This compound undergoes three primary reaction types:
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces oxygen-containing functional groups or modifies existing ones. |
| Reduction | Reduces carbonyl groups or modifies substituents via electron gain. |
| Substitution | Replaces functional groups on the pyrido[1,2-a]pyrimidine or benzamide moieties. |
Reaction Conditions and Reagents
Key reagents and conditions for these reactions are summarized below:
Major Reaction Products
Reaction outcomes depend on substituent positions and reaction specificity:
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Oxidation :
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Reduction :
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The 4-oxo group reduces to a secondary alcohol (4-hydroxy derivative).
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Substitution :
Case Study 1: Amidation for Functionalization
A 2020 study demonstrated the synthesis of substituted benzamides via reaction with 4-methylbenzoyl chloride under basic conditions :
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Conditions : Triethylamine, dichloromethane, 0°C → room temperature.
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Yield : 78–85% after purification.
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Application : Enhanced antimicrobial activity in derivatives.
Case Study 2: Continuous Flow Oxidation
Industrial-scale oxidation using KMnO₄ in a continuous flow reactor achieved 92% conversion efficiency at 70°C :
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Product : 3,4-Dicarboxy derivative.
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Purity : >98% (HPLC).
Recent Advances in Reaction Optimization
Recent methodologies emphasize efficiency and selectivity:
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Catalytic Hydrogenation : Pd/C-mediated reduction under H₂ gas (1 atm) selectively reduces the 4-oxo group without affecting methyl substituents .
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Microwave-Assisted Synthesis : Reduces reaction times for substitutions by 60% (e.g., 30 minutes vs. 2 hours) .
Stability and Reactivity Considerations
Scientific Research Applications
3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Core Heterocyclic Systems:
- Pyrido[1,2-a]pyrimidin-4-one vs. Pyrazolo[3,4-d]pyrimidine ():
The pyrido-pyrimidine core (target compound) is distinct from pyrazolo-pyrimidine derivatives (e.g., ) in electronic and steric properties. Pyrido systems are fully aromatic, whereas pyrazolo cores incorporate a five-membered ring with one nitrogen, altering electron distribution and hydrogen-bonding capacity. This difference impacts binding affinities in biological targets like EGFR-TK .
- Benzothiazolo-pyrimidine ():
The benzothiazolo-pyrimidine scaffold () introduces sulfur into the heterocycle, increasing lipophilicity and polarizability compared to the oxygen-containing pyrido-pyrimidine. Crystal structures of such compounds show flattened boat conformations and intermolecular C–H···N hydrogen bonds, which influence solubility and crystallinity .
Substituent Effects:
- 3,4-Dimethylbenzamide (Target) vs. 4-Butoxybenzamide (BG16286, ): The 3,4-dimethyl group on the benzamide of the target compound enhances steric hindrance and electron-donating effects compared to the 4-butoxy group in BG16284.
- Chlorophenyl Substituents ():
Pyrazolo-pyrimidine derivatives with 4-chlorophenyl groups () exhibit higher molecular weights (>400 g/mol) and elevated melting points (>300°C), suggesting enhanced thermal stability compared to the target compound (estimated MW ~350–370 g/mol) .
Physicochemical Properties
Thermal and Spectral Data
- Melting Points: Pyrazolo-pyrimidines () show higher MPs (>300°C) than pyrido-pyrimidines, attributed to stronger intermolecular forces in fused tricyclic systems .
- Spectroscopic Characterization: All compounds are validated via ¹H NMR and IR (), with pyrido-pyrimidines displaying distinct carbonyl stretches (~1680–1700 cm⁻¹) .
Biological Activity
3,4-Dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of 3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is characterized by a pyrido[1,2-a]pyrimidine core linked to a benzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 305.35 g/mol. The compound's unique structure contributes to its diverse biological activities.
The mechanism of action for 3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide involves interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. These interactions can lead to modulation of cellular processes such as proliferation, apoptosis, and metabolic regulation.
Anticancer Activity
Research has indicated that compounds in the pyrido[1,2-a]pyrimidine class exhibit significant anticancer properties. For instance:
- In vitro Studies : In cell line assays, 3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide demonstrated potent inhibition of cancer cell proliferation. Specific studies have shown IC50 values in the low micromolar range against various cancer cell lines .
- Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in cancer progression has been documented. For example, it may inhibit the activity of kinases critical for tumor growth and survival .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Studies have reported that 3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Research indicates that this compound serves as an inhibitor for several enzymes:
- Kinase Inhibition : It has been identified as a potential inhibitor of specific kinases involved in cellular signaling pathways related to cancer and inflammation .
Case Studies
Several case studies have highlighted the biological activity of 3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide:
- Study on Anticancer Effects : A recent study assessed the effects of this compound on various cancer cell lines. Results indicated significant reductions in cell viability and induction of apoptosis at concentrations as low as 5 µM .
- Antimicrobial Efficacy : Another study evaluated its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
